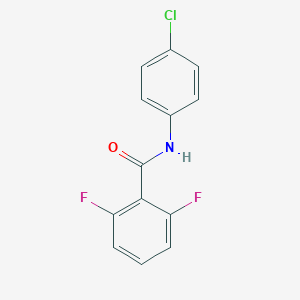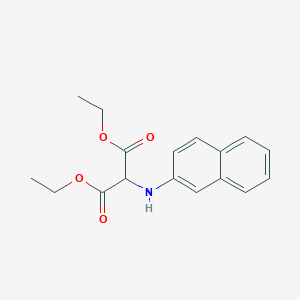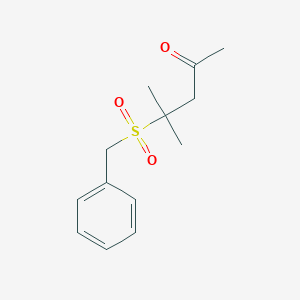
N-(2,4,6-Tribromophenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,6-Tribromophenyl)formamide (TBPH) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TBPH belongs to the class of aromatic amides and is widely used in various research fields, including medicinal chemistry, biochemistry, and environmental science.
Mecanismo De Acción
The mechanism of action of N-(2,4,6-Tribromophenyl)formamide is not fully understood, but it is believed to act through multiple pathways, including inhibition of protein synthesis, disruption of DNA replication, and induction of apoptosis. N-(2,4,6-Tribromophenyl)formamide has been shown to bind to specific protein targets, such as heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
N-(2,4,6-Tribromophenyl)formamide has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and endocrine disruption. N-(2,4,6-Tribromophenyl)formamide has been shown to induce cell death in various cell lines, including cancer cells, through the induction of apoptosis. N-(2,4,6-Tribromophenyl)formamide has also been shown to induce DNA damage and mutations, which may contribute to its genotoxicity. In addition, N-(2,4,6-Tribromophenyl)formamide has been identified as a potential endocrine disruptor, as it has been shown to interfere with the normal function of hormones, such as estrogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4,6-Tribromophenyl)formamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, N-(2,4,6-Tribromophenyl)formamide also has some limitations, including its low solubility in water, which may limit its use in aqueous systems. In addition, N-(2,4,6-Tribromophenyl)formamide has been shown to be toxic to some organisms, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-(2,4,6-Tribromophenyl)formamide research, including the development of new synthesis methods to improve yield and purity, the identification of new protein targets for N-(2,4,6-Tribromophenyl)formamide, and the investigation of its potential environmental impacts. In addition, further studies are needed to understand the mechanism of action of N-(2,4,6-Tribromophenyl)formamide and its potential applications in various research fields.
Métodos De Síntesis
N-(2,4,6-Tribromophenyl)formamide can be synthesized through a variety of methods, including the reaction of 2,4,6-tribromophenylamine with formic acid or the reaction of 2,4,6-tribromobenzoyl chloride with ammonia. The yield of N-(2,4,6-Tribromophenyl)formamide can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
N-(2,4,6-Tribromophenyl)formamide has been extensively studied for its potential applications in various research fields. In medicinal chemistry, N-(2,4,6-Tribromophenyl)formamide has been identified as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, N-(2,4,6-Tribromophenyl)formamide has been used as a probe to study protein-ligand interactions, due to its ability to bind to specific protein targets. In environmental science, N-(2,4,6-Tribromophenyl)formamide has been identified as a potential environmental pollutant, as it has been detected in various environmental samples, including water, sediment, and biota.
Propiedades
Número CAS |
72002-23-4 |
|---|---|
Nombre del producto |
N-(2,4,6-Tribromophenyl)formamide |
Fórmula molecular |
C7H4Br3NO |
Peso molecular |
357.82 g/mol |
Nombre IUPAC |
N-(2,4,6-tribromophenyl)formamide |
InChI |
InChI=1S/C7H4Br3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-3H,(H,11,12) |
Clave InChI |
CNORRCOAHWUWLT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)NC=O)Br)Br |
SMILES canónico |
C1=C(C=C(C(=C1Br)NC=O)Br)Br |
Otros números CAS |
72002-23-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



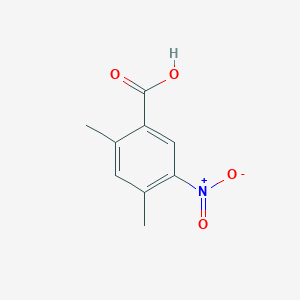

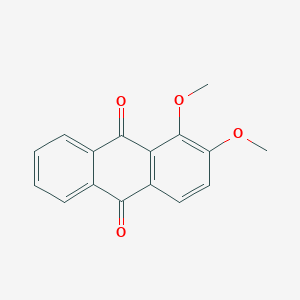
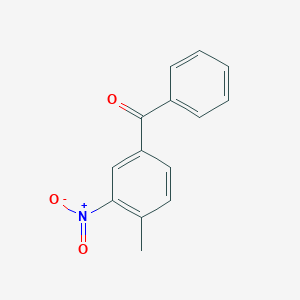
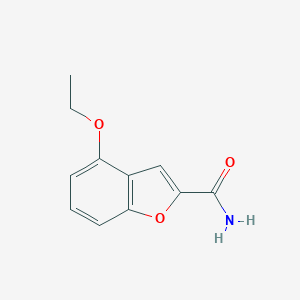

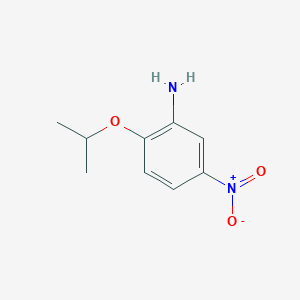
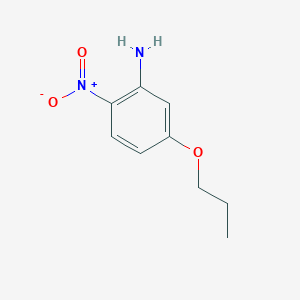
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
